![molecular formula C15H18N2O3 B14715596 9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone CAS No. 21392-68-7](/img/structure/B14715596.png)
9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Azabicyclo[610]non-9-yl(4-nitrophenyl)methanone is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under high-temperature conditions.
Introduction of the Azabicyclo Group: The azabicyclo group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the bicyclic core.
Attachment of the 4-Nitrophenyl Group: The final step involves the attachment of the 4-nitrophenyl group through a Friedel-Crafts acylation reaction, using 4-nitrobenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane: Another bicyclic compound with a different ring size and structure.
4-Nitrophenylmethanone: A simpler compound lacking the bicyclic structure but containing the nitrophenyl group.
Uniqueness
9-Azabicyclo[610]non-9-yl(4-nitrophenyl)methanone is unique due to its combination of a bicyclic core and a nitrophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
21392-68-7 |
|---|---|
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
9-azabicyclo[6.1.0]nonan-9-yl-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C15H18N2O3/c18-15(11-7-9-12(10-8-11)17(19)20)16-13-5-3-1-2-4-6-14(13)16/h7-10,13-14H,1-6H2 |
InChI Key |
NYBPXSUFUTXYAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2C(N2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


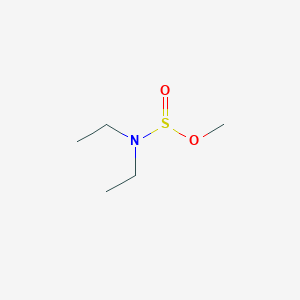
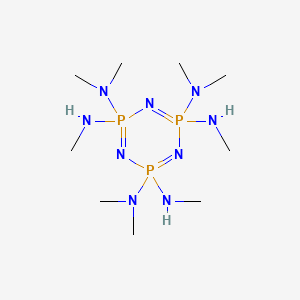

![[(1-Methoxyethyl)sulfanyl]benzene](/img/structure/B14715536.png)

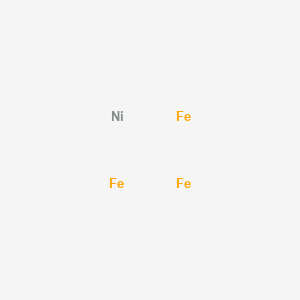
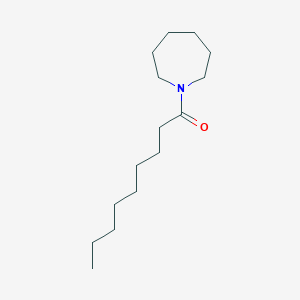
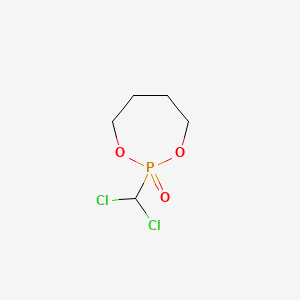
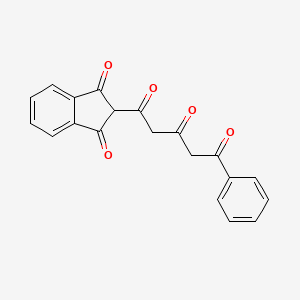


![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
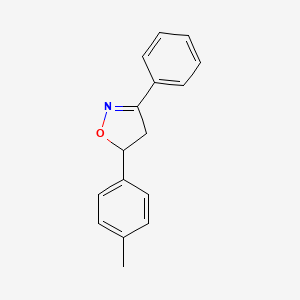
![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
